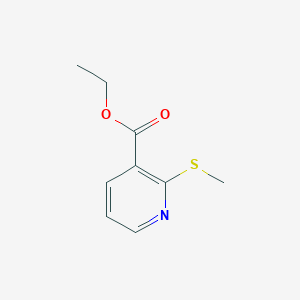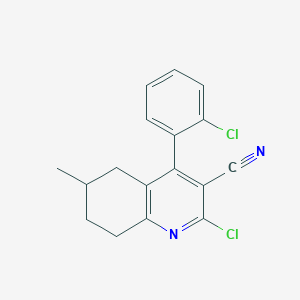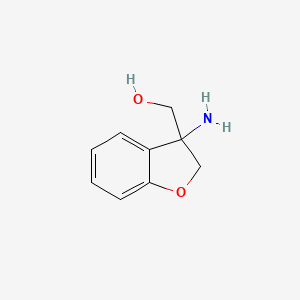
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol is a compound that belongs to the class of 2,3-dihydrobenzofurans. These compounds are characterized by a benzofuran ring system with various substituents. The presence of an amino group at the 3-position and a hydroxymethyl group makes this compound particularly interesting for its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol can be achieved through several methods. One common approach involves the use of salicyl N-phosphonyl imines and bromo malonates in a Cs2CO3-catalyzed domino annulation reaction . This method provides high yields and diastereoselectivity. Another method involves the use of sulfur ylides and salicyl N-tert-butanesulfinyl imines in a K3PO4-promoted domino reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is (3-Amino-2,3-dihydrobenzofuran-3-YL)carboxylic acid.
Reduction: The major product is (3-Amino-2,3-dihydrobenzofuran-3-YL)amine.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the amino and hydroxymethyl groups, making it less biologically active.
3-Amino-2,3-dihydrobenzofuran: Similar structure but lacks the hydroxymethyl group.
(3-Hydroxy-2,3-dihydrobenzofuran-3-YL)methanol: Similar structure but lacks the amino group.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(3-amino-2H-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c10-9(5-11)6-12-8-4-2-1-3-7(8)9/h1-4,11H,5-6,10H2 |
Clé InChI |
JXNIEJYIDVSMKZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2O1)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B13027330.png)
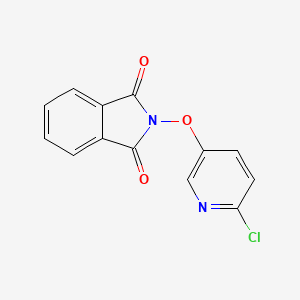

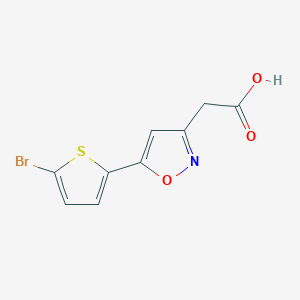
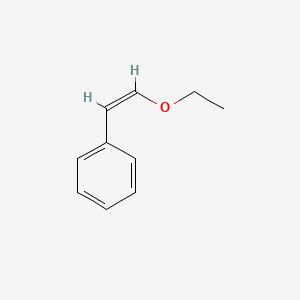
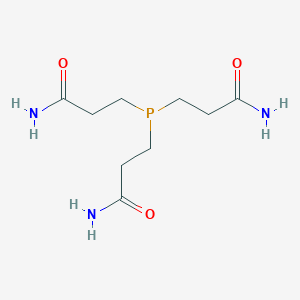

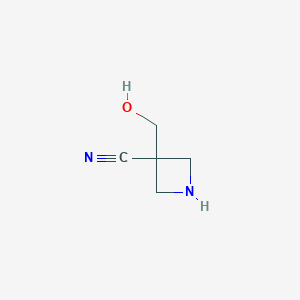
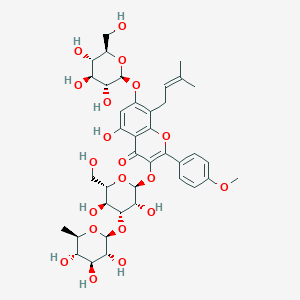
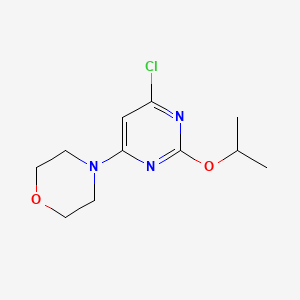
![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
